11-Methyldibenzo[a,c]phenazine
Overview
Description
11-Methyldibenzo[a,c]phenazine is a polycyclic aromatic hydrocarbon that has gained attention due to its potential biological and environmental effects. It is a heterocyclic compound containing two benzene rings fused together with a nitrogen atom in the center. The molecular formula of this compound is C21H14N2, and it has a molecular weight of 294.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 11-Methyldibenzo[a,c]phenazine, can be achieved through various methods. One common approach involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds in the presence of a catalyst such as magnesium sulfate heptahydrate. This method offers excellent yields, short reaction times, and simple work-up procedures . Another approach involves the Pd-catalyzed cross-coupling reactions, where substituted anilines react with 2-bromo-1-methoxy-3-nitrobenzene to form intermediate diarylamines, which are then cyclized to form phenazine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 11-Methyldibenzo[a,c]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro groups being introduced under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
11-Methyldibenzo[a,c]phenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 11-Methyldibenzo[a,c]phenazine involves its interaction with cellular components, leading to various biological effects. It can act as an electron shuttle, modifying cellular redox states and contributing to biofilm formation and architecture . The compound can also regulate patterns of gene expression and enhance bacterial survival by acting as a cell signal .
Comparison with Similar Compounds
11-Methyldibenzo[a,c]phenazine is unique among phenazine derivatives due to its specific structural features and biological activities. Similar compounds include:
Phenazine: A simpler structure with similar antimicrobial properties.
Dibenzo[a,c]phenazine-11,12-dicarbonitrile: A derivative used in near-infrared electroluminescent devices.
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
These compounds share the phenazine core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
11-methylphenanthro[9,10-b]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2/c1-13-10-11-18-19(12-13)23-21-17-9-5-3-7-15(17)14-6-2-4-8-16(14)20(21)22-18/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVWHOGATVQYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304022 | |
Record name | 11-methyldibenzo[a,c]phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4559-60-8 | |
Record name | NSC163922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-methyldibenzo[a,c]phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHYL-1,2,3,4-DIBENZOPHENAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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